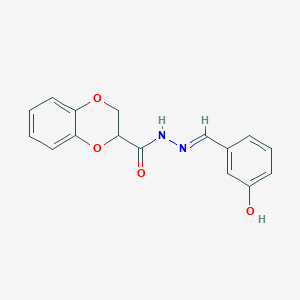
4-(4-ethoxybenzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethoxybenzoyl)morpholine, also known as EBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EBM is a heterocyclic compound that contains a morpholine ring and an ethoxybenzoyl group. It has a molecular formula of C14H17NO3 and a molecular weight of 251.29 g/mol.
Mechanism of Action
The exact mechanism of action of 4-(4-ethoxybenzoyl)morpholine is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins. 4-(4-ethoxybenzoyl)morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
4-(4-ethoxybenzoyl)morpholine has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 4-(4-ethoxybenzoyl)morpholine has also been shown to have antitumor and anticancer properties, which make it a potential candidate for the development of new drugs for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-ethoxybenzoyl)morpholine in lab experiments is its high purity and stability, which makes it easy to handle and store. 4-(4-ethoxybenzoyl)morpholine is also relatively easy to synthesize, which makes it a cost-effective option for use in lab experiments. However, one of the limitations of using 4-(4-ethoxybenzoyl)morpholine in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-(4-ethoxybenzoyl)morpholine. One potential direction is the development of new drugs and pharmaceuticals that are based on the structure of 4-(4-ethoxybenzoyl)morpholine. Another potential direction is the study of the mechanism of action of 4-(4-ethoxybenzoyl)morpholine, which could lead to a better understanding of its potential applications in various fields of scientific research. Additionally, the study of the biochemical and physiological effects of 4-(4-ethoxybenzoyl)morpholine could lead to the development of new treatments for various diseases and conditions.
Synthesis Methods
The synthesis of 4-(4-ethoxybenzoyl)morpholine involves the reaction of 4-ethoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine ring acts as a nucleophile and attacks the carbonyl carbon of the benzoyl chloride. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
4-(4-ethoxybenzoyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-(4-ethoxybenzoyl)morpholine is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. 4-(4-ethoxybenzoyl)morpholine has also been used in the development of new drugs and pharmaceuticals due to its ability to interact with biological systems.
properties
IUPAC Name |
(4-ethoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-5-3-11(4-6-12)13(15)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUANUPQKRDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxybenzoyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)

![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)

![N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)

